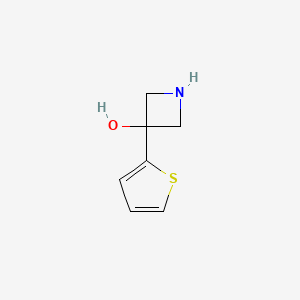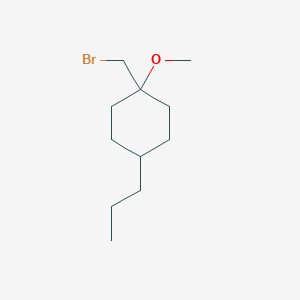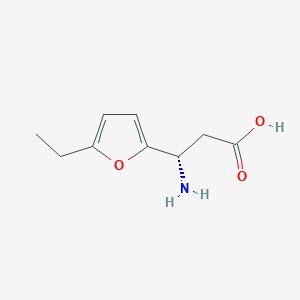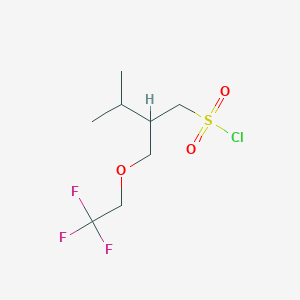
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride is an organic compound characterized by its unique structure, which includes a trifluoroethoxy group and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 3-methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-ol with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and allows for better control over reaction conditions, leading to higher yields and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, which can modify the chemical properties of the target compounds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs, particularly those that require sulfonyl functional groups for activity.
Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trifluoroethoxy group can influence the reactivity and stability of the compound, potentially enhancing its effectiveness in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methanesulfonyl-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid
- 2-((2,2,2-Trifluoroethoxy)methyl)oxirane
- 2-((2,2,2-Trifluoroethoxy)methyl)pyridine
Uniqueness
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride is unique due to its specific combination of a trifluoroethoxy group and a sulfonyl chloride group. This combination imparts distinct chemical properties, such as increased reactivity and stability, which can be advantageous in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C8H14ClF3O3S |
|---|---|
Molekulargewicht |
282.71 g/mol |
IUPAC-Name |
3-methyl-2-(2,2,2-trifluoroethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClF3O3S/c1-6(2)7(4-16(9,13)14)3-15-5-8(10,11)12/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
YWFBLSBTIHRXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(COCC(F)(F)F)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine](/img/structure/B15325181.png)

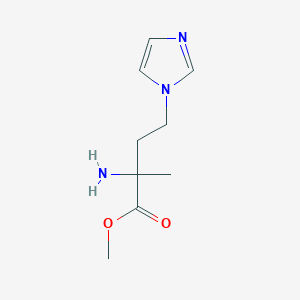
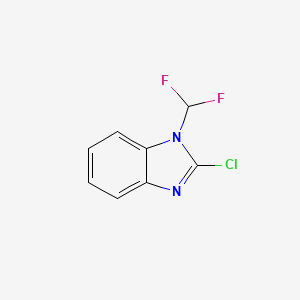
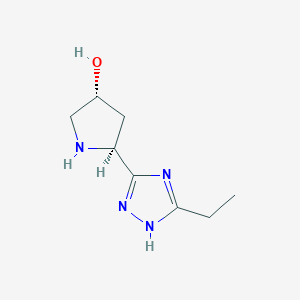
![Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride](/img/structure/B15325199.png)
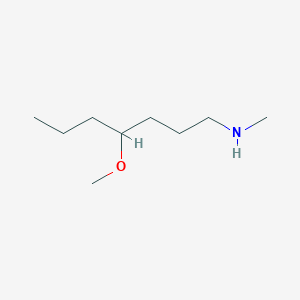
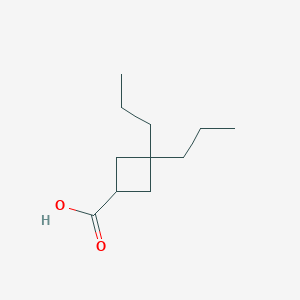

![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)

